molecular formula C7H5N3O3 B2415497 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid CAS No. 2490418-50-1

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid

Cat. No.: B2415497
CAS No.: 2490418-50-1
M. Wt: 179.135
InChI Key: PRPJDDABSDTUGG-UHFFFAOYSA-N
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Description

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a carboxylic acid group at the 7th position and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for iodination and carbonylation, and employing large-scale hydrolysis setups.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of 4-hydroxy-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid.

    Substitution: Formation of various substituted pyrazolopyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-3H,(H,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJDDABSDTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490418-50-1
Record name 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
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